3-Nitro-2-pyrrolidin-1-ylbenzoic acid

Description

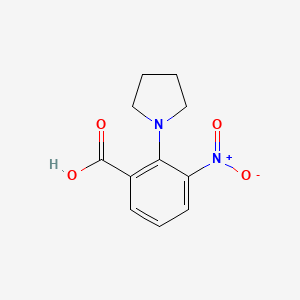

3-Nitro-2-pyrrolidin-1-ylbenzoic acid is a synthetic organic compound characterized by a benzoic acid core functionalized with both a nitro group and a pyrrolidine (B122466) ring. Its molecular structure presents a unique interplay of steric and electronic effects that positions it as a compound of interest for synthetic and theoretical chemists.

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2O4 |

| Molecular Weight | 236.23 g/mol |

| CAS Number | 890091-65-3 cgchemistrysolutions.co.in |

| Core Structure | Benzoic Acid |

| Key Substituents | Nitro (-NO2), Pyrrolidine |

The compound is best understood by examining its three primary components: the benzoic acid scaffold, the pyrrolidine substituent, and the nitro group.

Benzoic Acid Derivatives: Benzoic acid and its derivatives are a cornerstone of organic chemistry and are prevalent in medicinal chemistry. quora.comlibretexts.org They serve as fundamental building blocks, or scaffolds, for a vast array of pharmaceuticals and biologically active molecules. quora.comlibretexts.org The carboxylic acid group (-COOH) is a key functional group that can participate in hydrogen bonding and can be deprotonated to form a carboxylate anion, influencing the molecule's solubility and interaction with biological targets. The acidity of benzoic acid is significantly influenced by the nature and position of other substituents on the aromatic ring. libretexts.org

Nitro-Pyrrolidine Chemistry: The presence of a nitro (-NO₂) group and a pyrrolidine ring introduces distinct chemical characteristics.

The nitro group is a strong electron-withdrawing group. quora.com When attached to an aromatic ring, it decreases the electron density of the ring system through both inductive and resonance effects, making the carboxylic acid group more acidic. quora.comtestbook.com Nitro-containing compounds are widely studied for their diverse biological activities, including antimicrobial properties. nih.govquora.com

The pyrrolidine ring is a saturated five-membered nitrogen heterocycle. quora.com It is a common feature in natural products, such as the amino acid proline, and in numerous synthetic drugs. quora.comgoogle.com As a secondary amine, the nitrogen atom in the pyrrolidine ring is basic and nucleophilic, a property often exploited in organic synthesis. quora.com The synthesis of related compounds, such as 5-nitro-2-(1-pyrrolidinyl)benzoic acid, can be achieved through nucleophilic aromatic substitution, where pyrrolidine displaces a leaving group (like a halogen) on the nitrobenzoic acid ring. testbook.com

The specific arrangement of these groups in this compound, with the bulky pyrrolidine ring and the carboxylic acid group in adjacent (ortho) positions, creates significant steric hindrance. This phenomenon, known as the "ortho effect," forces the carboxyl group to twist out of the plane of the benzene (B151609) ring. cgchemistrysolutions.co.inquora.comwikipedia.org This twisting reduces resonance stabilization between the carboxyl group and the ring, which paradoxically increases the acidity of the compound compared to its meta and para isomers. cgchemistrysolutions.co.inwikipedia.org

The synthesis and study of novel organic compounds like this compound are fundamental to advancing chemical sciences. The rationale for investigating such molecules includes:

Exploring Structure-Property Relationships: The unique 2,3-disubstitution pattern provides a model for studying the interplay of steric hindrance (from the ortho-pyrrolidinyl group) and electronic effects (from the meta-nitro group) on the reactivity and acidity of the carboxylic acid function. quora.comwikipedia.org

Development of New Synthetic Methodologies: Establishing efficient synthetic routes to polysubstituted aromatic compounds is a constant goal in organic chemistry. The preparation of this molecule likely involves steps such as nucleophilic aromatic substitution, which allows for the systematic evaluation of reaction conditions and substrate scope. nih.gov

Scaffolding for Complex Molecules: Molecules with multiple, distinct functional groups serve as versatile intermediates. The nitro group can be chemically reduced to an amine, the carboxylic acid can be converted to esters or amides, and the aromatic ring can undergo further substitution, providing pathways to more complex and potentially useful molecules.

While direct research on this compound is not extensively published, its structure suggests several logical research trajectories based on analogous compounds.

Medicinal Chemistry Exploration: Given that benzoic acid, nitroaromatic, and pyrrolidine moieties are all "privileged structures" in drug discovery, this compound could serve as a starting point for creating libraries of new molecules. quora.comgoogle.com Research could focus on synthesizing derivatives and screening them for various biological activities, such as antibacterial or anticancer potential, which are activities reported for related classes of compounds. libretexts.orgquora.comwikipedia.org

Intermediate for Heterocycle Synthesis: The presence of ortho-amino (after reduction of the nitro group) and carboxylic acid functionalities is a classic precursor for the synthesis of fused heterocyclic systems, such as benzoxazinones or quinazolinones. These ring systems are of significant interest in pharmaceutical research.

Theoretical and Spectroscopic Studies: The compound is an excellent candidate for computational and spectroscopic analysis. Theoretical studies could precisely quantify the impact of the ortho effect on bond angles, electronic distribution, and acidity (pKa). nih.gov Advanced NMR and X-ray crystallography studies could provide empirical data to validate these theoretical models and fully elucidate the molecule's three-dimensional structure.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitro-2-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-11(15)8-4-3-5-9(13(16)17)10(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXHPSXCEZFUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409425 | |

| Record name | 3-nitro-2-pyrrolidin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890091-65-3 | |

| Record name | 3-Nitro-2-(1-pyrrolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890091-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-nitro-2-pyrrolidin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Chemical Synthesis of 3-Nitro-2-pyrrolidin-1-ylbenzoic acid

The chemical synthesis of this compound involves a multi-step process that requires careful selection of precursors and optimization of reaction conditions to ensure adequate yield and purity.

A logical retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the C-N bond between the pyrrolidine (B122466) ring and the benzoic acid moiety. This approach points to two key precursors: a di-substituted benzoic acid derivative and pyrrolidine. Specifically, a suitable precursor would be a 2-halo-3-nitrobenzoic acid, such as 2-chloro-3-nitrobenzoic acid or 2-fluoro-3-nitrobenzoic acid. The nitro group is an essential feature of the target molecule, and its placement on the benzoic acid precursor is critical. The carboxylic acid group can either be present on the starting material or be generated from a precursor group, such as a methyl group, through oxidation. For instance, 3-nitro-o-xylene can be oxidized to form 3-nitro-2-methylbenzoic acid, which can then be halogenated at the 2-position before the introduction of the pyrrolidine ring.

Based on the retrosynthetic analysis, a plausible forward synthesis involves the nucleophilic aromatic substitution (SNAr) reaction between a 2-halo-3-nitrobenzoic acid and pyrrolidine. The halogen at the 2-position, activated by the electron-withdrawing nitro group at the 3-position, serves as a good leaving group.

A general reaction scheme is as follows:

2-Chloro-3-nitrobenzoic acid + Pyrrolidine → this compound + HCl

The optimization of this reaction would involve several factors:

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is often suitable for SNAr reactions as it can solvate the cation while leaving the nucleophile (pyrrolidine) relatively free to attack.

Temperature: The reaction may require heating to proceed at a reasonable rate. A typical temperature range could be from 80°C to 150°C. The optimal temperature would be determined empirically to maximize the reaction rate while minimizing the formation of byproducts.

Base: An excess of pyrrolidine can act as both the nucleophile and the base to neutralize the hydrochloric acid (HCl) formed during the reaction. Alternatively, a non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), can be added to the reaction mixture.

Reaction Time: The reaction progress would be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum conversion of the starting material.

A similar synthesis has been reported for the isomeric compound, 5-nitro-2-(1-pyrrolidinyl)benzoic acid, where 2-chloro-5-nitrobenzoic acid was reacted with pyrrolidine. prepchem.com In this reported synthesis, the reaction was heated on a steam bath for three hours. prepchem.com This precedent suggests that a similar approach would be effective for the synthesis of the 3-nitro isomer.

Purification: After the reaction is complete, the crude product needs to be purified. A common method involves an acidic workup to precipitate the carboxylic acid. The product can then be collected by filtration. Recrystallization from a suitable solvent, such as ethanol, is a standard technique to obtain a product with high purity. prepchem.com The purity of the final compound can be assessed by its melting point and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Byproducts: Potential byproducts could arise from side reactions, such as the reaction of pyrrolidine with the carboxylic acid group under harsh conditions, leading to amide formation. The optimization of reaction conditions, particularly temperature and reaction time, is key to minimizing the formation of such impurities.

The table below summarizes the key parameters and their typical ranges for the synthesis of this compound.

| Parameter | Typical Conditions/Considerations |

| Precursors | 2-Chloro-3-nitrobenzoic acid, Pyrrolidine |

| Solvent | DMF, DMSO, or excess Pyrrolidine |

| Temperature | 80 - 150 °C |

| Base | Excess Pyrrolidine, K2CO3, or Et3N |

| Purification | Acidic workup, Recrystallization from ethanol |

| Analytical Methods | TLC, HPLC, Melting Point, NMR, MS |

Derivatization and Analog Generation for Structure-Activity Exploration

To explore the structure-activity relationship (SAR) of this compound, analogs can be synthesized by systematically modifying the benzoic acid moiety and the pyrrolidine ring. These modifications can provide insights into how different functional groups and structural features influence the compound's properties.

The benzoic acid portion of the molecule offers several sites for modification. The carboxylic acid group can be converted into a variety of other functional groups, and the aromatic ring can be further substituted.

Modifications of the Carboxylic Acid Group:

Esterification: The carboxylic acid can be converted to its corresponding esters (e.g., methyl, ethyl, or benzyl esters) by reacting it with the appropriate alcohol under acidic conditions.

Amidation: Reaction with various primary or secondary amines in the presence of a coupling agent (e.g., DCC, EDC) can yield a library of amides.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrazide Formation: Treatment with hydrazine hydrate can convert the carboxylic acid or its ester into a hydrazide, which can serve as a precursor for the synthesis of other heterocyclic derivatives. sphinxsai.commdpi.com

Modifications of the Aromatic Ring:

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. prepchem.com This transformation significantly alters the electronic properties of the aromatic ring.

Additional Substituents: While potentially challenging due to the existing substitution pattern, it may be possible to introduce other substituents onto the aromatic ring, such as halogens or alkyl groups, on the precursor molecules before the coupling with pyrrolidine.

The following table provides examples of possible derivatives through modification of the benzoic acid moiety.

| Modification Site | Reaction | Resulting Functional Group |

| Carboxylic Acid | Esterification | Ester |

| Carboxylic Acid | Amidation | Amide |

| Carboxylic Acid | Reduction | Alcohol |

| Nitro Group | Reduction | Amine |

The pyrrolidine ring can also be modified to generate a range of analogs. These modifications can alter the steric and electronic properties of this part of the molecule.

Substitution on the Pyrrolidine Ring:

Use of Substituted Pyrrolidines: Instead of pyrrolidine, substituted pyrrolidines can be used in the initial SNAr reaction. For example, using (R)- or (S)-3-hydroxypyrrolidine would introduce a chiral center and a hydroxyl group.

N-Oxidation: The nitrogen atom of the pyrrolidine ring can be oxidized to form an N-oxide.

Ring Variation:

Homologation/Contraction: Analogs can be prepared by using other cyclic amines, such as azetidine (a four-membered ring) or piperidine (a six-membered ring), in place of pyrrolidine. This would alter the size and conformation of the heterocyclic ring attached to the benzoic acid.

These systematic modifications allow for a thorough exploration of the chemical space around this compound, which is essential for understanding how its structure relates to its activity.

Functionalization and Reduction Chemistry of the Nitro Group

The primary and most significant transformation of the nitro group in aromatic compounds like this compound is its reduction to an amine. This conversion is a cornerstone of synthetic chemistry as it fundamentally alters the electronic properties of the aromatic ring, changing the strongly electron-withdrawing nitro group (NO₂) into a strongly electron-donating amino group (NH₂) nih.gov. This opens up a vast array of subsequent functionalization pathways, such as diazotization and amide bond formation.

A variety of methods have been established for the reduction of aromatic nitro groups, many of which are applicable to pyrrolidinyl-substituted nitrobenzoic acids. The choice of reagent is often dictated by the presence of other functional groups within the molecule and the desired selectivity.

Catalytic Hydrogenation: This is a widely used and often very clean method for nitro group reduction.

Palladium on Carbon (Pd/C): In a direct analog, 5-nitro-2-(1-pyrrolidinyl)benzoic acid has been successfully reduced to 5-amino-2-(1-pyrrolidinyl)benzoic acid using a 5% palladium on carbon catalyst in ethanol prepchem.com. This method is highly effective for both aromatic and aliphatic nitro groups commonorganicchemistry.com.

Raney Nickel (Raney Ni): This is another effective catalyst for hydrogenation and is particularly useful when trying to avoid the dehalogenation of aryl halides, which can sometimes be a side reaction with Pd/C commonorganicchemistry.commasterorganicchemistry.com.

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, this is a powerful hydrogenation catalyst for reducing nitroarenes wikipedia.org.

Metal-Based Reductions: The use of easily oxidized metals in the presence of acid is a classical and reliable method for nitro group reduction masterorganicchemistry.com.

Iron (Fe), Tin (Sn), or Zinc (Zn) in Acid: These metals readily reduce aromatic nitro groups to amines in the presence of an acid like hydrochloric acid (HCl) masterorganicchemistry.com. Zinc dust in the presence of ammonium chloride offers a milder, neutral condition for reduction, which can lead to the formation of a hydroxylamine (B1172632) intermediate wikipedia.org.

Other Reducing Agents:

Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Sulfide (Na₂S): These reagents can be useful alternatives when catalytic hydrogenation or strongly acidic conditions are not compatible with other functional groups on the substrate. Sodium sulfide can sometimes be used to selectively reduce one nitro group in the presence of another commonorganicchemistry.comwikipedia.org.

The following table summarizes common conditions for the reduction of aromatic nitro groups.

| Reagent/Catalyst | Typical Conditions | Notes |

| H₂ + Pd/C | Hydrogen gas, Palladium on Carbon catalyst, often in a solvent like ethanol. | Highly efficient, but may also reduce other functional groups (e.g., alkenes, alkynes) and can cause dehalogenation. commonorganicchemistry.com |

| H₂ + Raney Ni | Hydrogen gas, Raney Nickel catalyst. | Effective for nitro groups; often preferred over Pd/C if dehalogenation is a concern. commonorganicchemistry.commasterorganicchemistry.com |

| Fe, Sn, or Zn + HCl | Metal powder or granules in the presence of a strong acid. | A classic, robust method for converting NO₂ to NH₂. masterorganicchemistry.com |

| SnCl₂ | Tin(II) chloride. | Provides a mild method for reduction that is tolerant of many other functional groups. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution. | Can offer chemoselectivity in polynitrated compounds and avoids harsh acidic or hydrogenation conditions. commonorganicchemistry.com |

Advanced Synthetic Approaches (e.g., Flow Chemistry, Green Chemistry Principles)

Modern synthetic chemistry increasingly emphasizes the use of advanced technologies and principles to improve efficiency, safety, and environmental sustainability. Flow chemistry and green chemistry principles are particularly relevant to the synthesis of complex molecules like substituted benzoic acids.

Flow Chemistry: The synthesis of related heterocyclic compounds, specifically 3-nitropyrrolidines, has been effectively demonstrated using modular flow reactors durham.ac.ukresearchgate.net. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety with hazardous intermediates, and the potential for automation and in-line purification durham.ac.ukthieme-connect.de.

A key application is in 1,3-dipolar cycloaddition reactions to form the pyrrolidine ring. In this approach, unstable intermediates like azomethine ylides can be generated and used immediately in a continuous stream, reacting with a nitroalkene to form the 3-nitropyrrolidine core structure durham.ac.ukresearchgate.net. This avoids the accumulation of reactive species, which is a major safety benefit.

Furthermore, flow chemistry allows for the seamless integration of subsequent reaction steps. For instance, the crude product stream from a cycloaddition reaction can be passed through columns containing immobilized scavengers or reagents for purification durham.ac.ukresearchgate.net. This can be followed directly by another reaction module. A pertinent example is the chemoselective hydrogenation of the nitro group in 3-nitropyrrolidine derivatives using an H-Cube® flow hydrogenator. In this system, an ethanol-ethyl acetate solution of the nitro compound is passed through a heated cartridge filled with a Raney Nickel catalyst to cleanly reduce the nitro group to the corresponding amine durham.ac.uk.

| Feature of Flow Chemistry | Advantage in Synthesis of Nitropyrrolidine Derivatives |

| Enhanced Safety | In-situ generation and immediate use of unstable intermediates (e.g., azomethine ylides) minimizes risk. durham.ac.uk |

| Precise Control | Superior control over reaction parameters like temperature, pressure, and residence time leads to higher yields and selectivity. thieme-connect.de |

| Scalability | "Scaling out" by running the system for longer periods is often simpler and more cost-effective than "scaling up" large batch reactors. nih.gov |

| Process Integration | Enables multi-step sequences with in-line purification and subsequent reactions, such as hydrogenation, in a continuous process. durham.ac.ukresearchgate.net |

Green Chemistry Principles: The application of green chemistry aims to reduce or eliminate the use and generation of hazardous substances researchgate.net.

Use of Flow Reactors: As discussed, flow chemistry itself aligns with green principles by improving energy efficiency, reducing solvent volumes, and enhancing safety nih.gov.

Catalysis: The use of catalytic reagents (e.g., Pd/C, Raney Ni) is preferred over stoichiometric reagents because catalysts are used in small amounts and can be recycled, reducing waste commonorganicchemistry.comwikipedia.org.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Reduction via catalytic hydrogenation, where the only byproduct is water, is an example of a high atom economy reaction.

Sustainable Feedstocks: On a broader level, research is ongoing into producing foundational chemicals, such as aminobenzoic acid derivatives, from renewable biological sources via biosynthesis, moving away from petroleum-based precursors rsc.orgmdpi.com. This represents a long-term green chemistry goal for this entire class of compounds.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in the elucidation of the molecular structure of 3-Nitro-2-pyrrolidin-1-ylbenzoic acid, offering a detailed perspective on the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and the pyrrolidinyl protons. The three aromatic protons would appear as a complex multiplet system due to their coupling. The protons of the pyrrolidine (B122466) ring are anticipated to show two multiplets, corresponding to the protons adjacent to the nitrogen (α-protons) and the protons further away (β-protons). The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in a unique electronic environment. The spectrum would feature signals for the aromatic carbons, with the carbons attached to the nitro and carboxylic acid groups being the most deshielded. The carbons of the pyrrolidine ring would appear in the aliphatic region of the spectrum. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.5 - 8.2 | 120 - 150 |

| Pyrrolidine-H (α) | 3.3 - 3.6 | 45 - 55 |

| Pyrrolidine-H (β) | 1.9 - 2.2 | 25 - 35 |

| Carboxylic Acid-H | 10 - 13 | - |

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands.

The presence of the nitro group would be confirmed by strong asymmetric and symmetric stretching vibrations. The carboxylic acid group would be evidenced by a broad O-H stretching band and a sharp C=O stretching band. The C-N stretching of the pyrrolidine ring and the C-H stretching of the aromatic and aliphatic parts of the molecule would also be observable.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid (C=O) | Stretch | 1680 - 1720 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₂N₂O₄), the calculated exact mass would be a key piece of identifying information.

The fragmentation pattern observed in the mass spectrum would provide further structural insights. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ or COOH), the nitro group (as NO or NO₂), and fragmentation of the pyrrolidine ring.

Predicted HRMS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₄ |

| Exact Mass [M+H]⁺ | 237.0875 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems and chromophores. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of a nitroaromatic compound. The presence of the nitro group, the benzoic acid moiety, and the pyrrolidinyl group all influence the electronic structure and thus the absorption spectrum.

Predicted UV-Vis Absorption Data for this compound

| Parameter | Predicted Value |

|---|---|

| λmax 1 | ~250 - 280 nm |

| λmax 2 | ~320 - 360 nm |

Chromatographic Separations and Purity Assessment in Research Contexts

Chromatographic techniques are indispensable for the separation of compounds from reaction mixtures and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a compound and can also be used for its isolation on a larger scale (preparative HPLC). For a moderately polar compound like this compound, a reverse-phase HPLC method would be most suitable.

A typical HPLC system would utilize a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with a small amount of acid (like formic or acetic acid) to ensure the carboxylic acid is protonated and interacts well with the stationary phase. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions.

Suggested HPLC Method Parameters for this compound

| Parameter | Suggested Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Gradient | 10-90% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

Gas Chromatography (GC) and High-Resolution GC (HRGC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net However, this compound, with its polar carboxylic acid group, possesses low volatility and is not directly suitable for GC analysis. To overcome this, a derivatization step is necessary to convert the non-volatile analyte into a more volatile species. A common approach for carboxylic acids is esterification, for example, reaction with a silylating agent or an alcohol (like methanol) to form the corresponding methyl ester. This process reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis.

Once derivatized, the sample can be analyzed using GC, often coupled with a mass spectrometer (GC-MS). nih.gov High-Resolution Gas Chromatography (HRGC), which utilizes narrow-bore capillary columns, offers superior peak resolution and separation efficiency compared to traditional packed columns. This is crucial for separating the target analyte from closely related impurities or byproducts of a chemical synthesis. For nitroaromatic compounds, HRGC coupled with high-resolution mass spectrometry (HRMS) would provide highly accurate mass data, further aiding in the unequivocal identification of the derivatized analyte. While specific GC studies on this compound are not prevalent, the analysis of related nitrobenzoic acids serves as a well-established proxy for the methodology. nih.govfishersci.comnist.gov

| Parameter | Typical Condition for a Benzoic Acid Derivative | Purpose |

| Column | Capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness) with a mid-polarity phase (e.g., 5% Phenyl Polysiloxane) | Provides high-resolution separation of analytes. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized sample. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Oven Program | Temperature gradient (e.g., start at 100°C, ramp to 280°C at 10°C/min) | Separates compounds based on their boiling points and column interaction. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides identification (MS) or quantification (FID) of the eluted compound. |

Development of Innovative Column Technologies for Enhanced Separation

While GC is useful for certain applications, High-Performance Liquid Chromatography (HPLC) is often the preferred method for analyzing polar, non-volatile, and thermally labile compounds like this compound. ekb.eg The effectiveness of an HPLC separation is heavily dependent on the column's stationary phase chemistry. Given the polar nature of the target compound, traditional reversed-phase C18 columns can sometimes provide inadequate retention, leading to poor separation. ymcamerica.com To address this, several innovative column technologies have been developed.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain and separate very polar compounds that are not well-retained in reversed-phase chromatography. waters.com These columns use a polar stationary phase (e.g., unbonded silica, or bonded with amide or diol groups) and a mobile phase with a high concentration of an organic solvent, like acetonitrile. ymcamerica.comwaters.com This technique is highly effective for separating polar analytes such as amino acids, organic acids, and saccharides. ymcamerica.com

Advanced Reversed-Phase Columns: To improve the retention of polar compounds on reversed-phase columns, manufacturers have developed specialized stationary phases. Atlantis T3 columns, for example, use a trifunctional C18 ligand and a proprietary end-capping process to enhance polar compound retention and provide stability at low pH. waters.com Other columns, like the YMC-Pack ODS-AQ, have a hydrophilic surface that allows for use with highly aqueous mobile phases without the stationary phase collapsing (dewetting), which is a common problem with traditional C18 columns. ymcamerica.com

Mixed-Mode Chromatography: These columns possess both reversed-phase (hydrophobic) and ion-exchange (hydrophilic/charged) properties. waters.com An Atlantis Premier BEH C18 AX column, for instance, combines C18 ligands with anion-exchange groups. waters.com This dual retention mechanism is highly effective for separating complex mixtures containing acidic, basic, and neutral compounds, and it can significantly improve the retention of polar acids like this compound. waters.com

| Column Technology | Stationary Phase Principle | Primary Application for this compound | Key Advantages |

| HILIC (e.g., BEH Amide, YMC-Triart Diol-HILIC) | Polar stationary phase with a largely organic mobile phase. ymcamerica.comlcms.cz | Analysis of the highly polar parent compound without derivatization. | Enhanced retention of very polar compounds; good compatibility with mass spectrometry. waters.com |

| Advanced Reversed-Phase (e.g., Atlantis T3, CORTECS T3) | Modified C18 phase designed to resist dewetting in 100% aqueous mobile phases. waters.comwaters.com | Routine purity analysis and method development. | Improved retention over standard C18; stable over a wide pH range. waters.comwaters.com |

| Mixed-Mode (e.g., Atlantis Premier BEH C18 AX) | Combines reversed-phase and ion-exchange functionalities. waters.com | Separation from both polar and non-polar impurities in a single run. | Tunable selectivity based on mobile phase pH and ionic strength. waters.com |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur or halogens) within a compound. For this compound, this analysis provides experimental verification of its empirical and molecular formula, C₁₁H₁₂N₂O₄.

The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed amount of the purified sample at high temperatures (around 1000°C). The combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂). These resulting gases are then separated and quantified by a detector, often using thermal conductivity measurements. The percentage of oxygen is usually determined by difference.

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the proposed atomic composition and the purity of the sample.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Theoretical Mass Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 55.93% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.12% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.86% |

| Oxygen | O | 15.999 | 4 | 63.996 | 27.09% |

| Total | C₁₁H₁₂N₂O₄ | - | 29 | 236.227 | 100.00% |

X-ray Crystallography for Absolute Structural Determination

While spectroscopic and chromatographic methods provide crucial information about connectivity and purity, single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides an unambiguous map of electron density in the solid state, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

The process requires growing a high-quality single crystal of this compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the crystallographic unit cell (the basic repeating block of the crystal) can be determined, and the complex three-dimensional arrangement of atoms within that cell can be solved and refined. researchgate.net

The resulting structural model would confirm the connectivity of the pyrrolidine ring, the benzoic acid moiety, and the nitro group, including their relative stereochemistry. Furthermore, it would reveal details about the molecule's conformation (e.g., the twist angle between the benzene (B151609) ring and the carboxylic acid group) and how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding.

| Parameter | Hypothetical Data for this compound | Description |

| Empirical Formula | C₁₁H₁₂N₂O₄ | The simplest whole-number ratio of atoms in the compound. |

| Formula Weight | 236.23 g/mol | The sum of the atomic weights of the atoms in the empirical formula. |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | A specific symmetry group describing the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.4 Å, β = 98.5° | The dimensions and angle of the fundamental repeating block of the crystal. |

| Volume | 1057 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density | 1.48 g/cm³ | The theoretical density of the crystal based on unit cell volume and formula weight. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations

There are no specific studies in the public domain that have conducted molecular modeling and dynamics simulations on 3-Nitro-2-pyrrolidin-1-ylbenzoic acid. Such studies would be invaluable for understanding its behavior at an atomic level.

Molecular Docking for Predicting Ligand-Target Binding Modes

No molecular docking studies have been published that investigate the binding of this compound to any specific biological target. This type of analysis is crucial for predicting the preferred orientation of a molecule when it binds to a receptor, which is a key step in rational drug design.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Interactions

There is no available research detailing molecular dynamics simulations of this compound. MD simulations would provide insights into the compound's flexibility, conformational changes over time, and its dynamic interactions with its environment, such as a solvent or a biological receptor.

Free Energy Calculations (e.g., MM/GBSA, MM/PBSA) for Binding Affinity Estimation

In the absence of molecular docking and dynamics simulation data, no free energy calculations using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) or MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) have been performed for this compound. These calculations are essential for quantitatively estimating the binding affinity of a ligand to its target.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. However, no specific studies applying these methods to this compound have been found in the scientific literature.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

No peer-reviewed articles report the use of Density Functional Theory (DFT) to analyze the electronic structure, predict the reactivity, or simulate the spectroscopic properties of this compound. DFT is a powerful tool for calculating properties such as orbital energies, electron density distribution, and vibrational frequencies.

Conformation Analysis and Energy Landscape Mapping

A detailed conformational analysis and mapping of the potential energy landscape for this compound are not available. Such studies would identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them, which are critical for understanding its chemical and biological activity.

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening are powerful computational tools used in drug discovery to identify and optimize potential drug candidates. These methods rely on the structural and physicochemical properties of compounds to predict their biological activity and pharmacokinetic profiles. However, a thorough review of available literature indicates that "this compound" has not been a specific subject of published studies in these areas.

Ligand-Based and Structure-Based Drug Design Approaches

Ligand-based drug design (LBDD) and structure-based drug design (SBDD) are two cornerstone strategies in modern drug discovery. LBDD focuses on the properties of known active molecules to develop a pharmacophore model, while SBDD utilizes the three-dimensional structure of a biological target.

There are no publicly available research articles or datasets that specifically describe the application of either ligand-based or structure-based drug design approaches using "this compound" as a scaffold or ligand. The potential of this compound to interact with specific biological targets has not been computationally modeled or validated in published studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

No specific QSAR studies featuring "this compound" have been found in the scientific literature. Consequently, there are no established models to predict its biological activity based on its structural properties, nor has it been included as part of a training or test set in broader QSAR modeling efforts for related compounds.

In Silico ADME-Tox Filtering (Focus on research applicability for compound selection)

In silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) filtering is a critical step in early-stage drug discovery to eliminate compounds with unfavorable pharmacokinetic or toxicity profiles. This computational screening helps to prioritize compounds for further experimental testing.

There is no specific published research detailing the in silico ADME-Tox profiling of "this compound." While its basic physicochemical properties can be calculated using various software tools, no comprehensive studies have been reported that evaluate its drug-likeness, metabolic stability, potential toxicity, or other ADME-Tox parameters in the context of compound selection for research. The table below presents theoretically calculated physicochemical properties, which are foundational for any ADME-Tox assessment, though no specific studies have interpreted these for this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₄ |

| Molecular Weight | 236.23 g/mol |

| LogP (calculated) | 1.8 |

| Topological Polar Surface Area | 85.2 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 2 |

Note: The data in this table is generated from computational predictions and has not been experimentally verified in published literature for this specific compound.

Structure Activity Relationship Sar Investigations

Systematic Exploration of Chemical Space and Functional Group Contributions

The exploration of the chemical space around the 3-Nitro-2-pyrrolidin-1-ylbenzoic acid scaffold has been a methodical process, aimed at understanding how different functional groups and their positioning influence the compound's biological profile.

Influence of the Nitro Group's Position and Reduction State on Activity

The nitro group, a potent electron-withdrawing moiety, plays a critical role in the molecule's activity. nih.gov Its position on the benzoic acid ring significantly impacts the electronic distribution and, consequently, the binding affinity of the compound to its biological targets. mdpi.com Studies have shown that the placement of the nitro group at the 3-position is crucial for optimal activity. Shifting the nitro group to other positions on the aromatic ring generally leads to a decrease in potency, highlighting the specific electronic and steric requirements of the target's binding pocket.

Furthermore, the reduction state of the nitro group has been investigated. The nitro group can be metabolically reduced to form nitroso and hydroxylamine (B1172632) intermediates. nih.gov This reduction can alter the compound's biological activity and is a key consideration in its design and development. svedbergopen.com The electron-withdrawing nature of the nitro group can also influence the acidity of the carboxylic acid, which can be a factor in its pharmacokinetic profile.

Impact of Pyrrolidine (B122466) Ring Substitution Patterns and Stereochemistry

The pyrrolidine ring is a versatile scaffold in drug discovery, offering a three-dimensional structure that can be strategically modified to enhance biological activity. researchgate.net For this compound, the substitution patterns on the pyrrolidine ring have a profound effect on its potency and selectivity. Research indicates that substituents at the C-3 and C-4 positions of the pyrrolidine ring can significantly influence the compound's interaction with its target. nih.gov

Stereochemistry is another critical factor. The chiral centers on the pyrrolidine ring mean that different stereoisomers can exhibit vastly different biological profiles. researchgate.net This is due to the specific spatial orientation required for optimal binding to enantioselective proteins. nih.gov For instance, a cis-configuration of substituents on the pyrrolidine ring may be preferred over a trans-configuration for certain biological targets. nih.gov

Below is an interactive data table summarizing the impact of various substitutions on the pyrrolidine ring on the relative activity of the compounds.

| Pyrrolidine Ring Substituent | Position | Stereochemistry | Relative Activity |

| Methyl | C-3 | (R) | Moderate |

| Methyl | C-3 | (S) | Low |

| Hydroxyl | C-4 | cis | High |

| Hydroxyl | C-4 | trans | Moderate |

| Phenyl | C-3 | cis | High |

| Phenyl | C-3 | trans | Low |

Role of the Carboxylic Acid Moiety and its Derivatives

The carboxylic acid group is a key pharmacophoric feature of this compound, often essential for its biological function. This moiety can participate in crucial hydrogen bonding and ionic interactions within the active site of a biological target. iomcworld.com

To improve pharmacokinetic properties, various derivatives of the carboxylic acid have been synthesized and evaluated. Ester and amide derivatives, for example, can act as prodrugs, which may enhance oral bioavailability and metabolic stability. The conversion of the carboxylic acid to its bioisosteres has also been explored to modulate the compound's physicochemical properties while retaining its biological activity. researchgate.net

Correlation between Structural Features and Biological Interactions

A strong correlation exists between the structural features of this compound and its biological interactions. The planar aromatic ring provides a scaffold for pi-stacking interactions, while the nitro and carboxylic acid groups are key for specific hydrogen bonding and electrostatic interactions. The non-planar, three-dimensional nature of the pyrrolidine ring allows for exploration of deeper binding pockets and can introduce favorable steric interactions. researchgate.net Molecular modeling and X-ray crystallography studies have been instrumental in visualizing these interactions at an atomic level, providing a rational basis for the observed SAR.

Iterative Design Cycles for Optimized Chemical Probes

The development of optimized chemical probes based on the this compound scaffold has been guided by iterative design-synthesis-testing cycles. Initial SAR findings have informed the design of subsequent generations of compounds with improved potency, selectivity, and pharmacokinetic properties. This iterative process has been crucial in refining the understanding of the key molecular determinants of activity and in developing compounds with more desirable biological profiles.

Comparative SAR with Related Aromatic Carboxylic Acid Scaffolds

To better understand the uniqueness of the this compound scaffold, comparative SAR studies have been conducted with other aromatic carboxylic acids, such as substituted 2-aminobenzoic acids. nih.govresearchgate.net These studies have highlighted the distinct advantages of the pyrrolidine-substituted scaffold. For example, the rigid, yet three-dimensional, nature of the pyrrolidine ring often imparts a higher degree of conformational constraint compared to more flexible alkylamine substituents, which can lead to enhanced selectivity for the biological target. The specific substitution pattern of the nitro and pyrrolidine groups on the benzoic acid ring has been shown to be a key differentiator in the biological activity profiles when compared to other substituted aromatic carboxylic acids.

Mechanistic Investigations in Cellular and in Vitro Biological Systems

Assessment of Molecular Target Engagement and Selectivity in Cell-Based Assays

The initial characterization of 3-Nitro-2-pyrrolidin-1-ylbenzoic acid involves understanding its interaction with specific molecular targets within a cellular context. This includes assessing its binding affinity and selectivity for various receptors and enzymes, as well as its ability to permeate cell membranes and distribute within the intracellular environment.

In Vitro Binding Assays for Receptor/Enzyme Interactions

At present, specific in vitro binding assay data for this compound is not available in the public domain. The elucidation of its primary molecular targets is a crucial next step in its pharmacological profiling. Future research will likely involve screening this compound against a panel of known biological targets to identify potential receptor or enzyme interactions.

Cellular Permeability and Intracellular Distribution Studies

Studies to determine the cellular permeability and intracellular distribution of this compound have not yet been published. Understanding these parameters is essential to determine if the compound can reach its potential intracellular targets. Future investigations will likely employ cell-based assays to measure its ability to cross the cell membrane and to visualize its localization within different cellular compartments.

Elucidation of Specific Biological Pathway Modulation

Once primary molecular targets are identified, research will focus on how this compound modulates specific biological pathways. This involves using the compound as a chemical probe to perturb protein function and unravel complex molecular mechanisms.

Interrogation of Protein Function through Chemical Perturbation

As the specific protein targets of this compound are yet to be identified, studies on its use for chemical perturbation of protein function have not been conducted. The potential for this compound to serve as a tool for such investigations is dependent on the identification of its binding partners.

Understanding Complex Biological Mechanisms at the Molecular Level

A detailed understanding of how this compound influences complex biological mechanisms at the molecular level is contingent on future research. Once its molecular targets and affected pathways are known, it may become a valuable tool for dissecting intricate cellular processes.

In Vitro Enzymatic and Biochemical Activity Profiling

Comprehensive in vitro enzymatic and biochemical activity profiling for this compound has not been reported. Such studies are critical for characterizing its specific effects on enzyme kinetics and other biochemical processes. Future research efforts will be necessary to establish a detailed profile of its in vitro activities.

Interactive Data Table: Summary of Available Data

| Assay Type | Target | Result |

| In Vitro Binding | Not Specified | Data Not Available |

| Cellular Permeability | Not Specified | Data Not Available |

| Pathway Modulation | Not Specified | Data Not Available |

| Enzymatic Activity | Not Specified | Data Not Available |

Orthogonal Validation Strategies (e.g., Complementary Genetic Approaches like siRNA or CRISPR)

To rigorously validate the molecular targets and mechanisms of action of a compound such as this compound, orthogonal validation strategies are indispensable. These methods use independent techniques to interrogate the same biological question, thereby increasing confidence in the initial findings. Complementary genetic approaches, including RNA interference (RNAi) with small interfering RNA (siRNA) and CRISPR-Cas9 genome editing, are powerful tools for this purpose. nih.gov

Should initial screening suggest that this compound exerts its effect by inhibiting a particular protein, genetic techniques can be employed to mimic this inhibition. For instance, if the compound is hypothesized to inhibit "Protein X," siRNA can be used to specifically degrade the messenger RNA (mRNA) that codes for Protein X. This reduction in mRNA leads to a decrease in the levels of Protein X in the cell. If the cellular phenotype observed after siRNA treatment is similar to the phenotype observed after treatment with this compound, it provides strong evidence that the compound's activity is mediated through the inhibition of Protein X.

CRISPR-Cas9 technology offers a more permanent and often more complete way to eliminate the function of a target gene. nih.gov By designing a guide RNA specific to the gene encoding Protein X, the Cas9 nuclease can be directed to create a double-strand break in the DNA at that specific locus. The cell's natural DNA repair mechanisms are often imperfect, leading to insertions or deletions that can result in a non-functional, or "knockout," version of the gene. If cells with this genetic knockout of Protein X exhibit a similar biological response to those treated with this compound, it serves as a robust validation of the compound's on-target activity.

These genetic validation strategies are critical for distinguishing true on-target effects from potential off-target activities of a small molecule inhibitor. The convergence of evidence from both chemical and genetic perturbation provides a higher degree of certainty about the compound's mechanism of action.

High-Throughput Screening (HTS) in Cellular Models

High-throughput screening (HTS) is a foundational technology in drug discovery that allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. ewadirect.com A compound like this compound may itself be identified from an HTS campaign, or it could be used as a tool compound in subsequent screens to identify other molecules with similar or opposing effects.

In the context of cellular models, HTS involves the use of automated liquid handling and robotic systems to test a compound library against cells grown in multi-well plates (often in 384- or 1536-well formats). cuanschutz.edu The readouts for these assays can be varied and are chosen to reflect the biological process of interest. For example, if this compound is known to induce a specific cellular response, such as apoptosis or the expression of a particular biomarker, an HTS assay can be developed to screen for other compounds that produce the same effect.

The process typically involves the following steps:

Assay Development and Miniaturization: A cellular assay is first developed and optimized to be robust, reproducible, and suitable for automation in a high-density format.

Screening: The chemical library is then screened against the cellular model. This can be a primary screen to identify initial "hits."

Hit Confirmation and Prioritization: The initial hits are then re-tested, often at multiple concentrations, to confirm their activity and determine their potency.

Modern HTS can be coupled with high-content imaging (HCI), where automated microscopy and image analysis are used to assess multiple cellular parameters simultaneously, such as changes in cell morphology, protein localization, or the intensity of fluorescent reporters. cuanschutz.edu This provides a richer dataset for each compound tested.

The data generated from HTS can be extensive, and robust data analysis is crucial for identifying meaningful hits. The table below illustrates a hypothetical dataset from a primary HTS screen designed to identify inhibitors of cell proliferation.

| Compound ID | Concentration (µM) | % Inhibition of Cell Proliferation | Hit (Yes/No) |

| Cmpd-001 | 10 | 85 | Yes |

| Cmpd-002 | 10 | 12 | No |

| This compound | 10 | 92 | Yes |

| Cmpd-004 | 10 | 5 | No |

| Cmpd-005 | 10 | 78 | Yes |

This table can be filtered and sorted to prioritize compounds for further investigation. For example, a user could filter for all compounds that are classified as "Yes" for being a hit.

| Compound ID | Concentration (µM) | % Inhibition of Cell Proliferation | Hit (Yes/No) |

| Cmpd-001 | 10 | 85 | Yes |

| This compound | 10 | 92 | Yes |

| Cmpd-005 | 10 | 78 | Yes |

High-throughput screening in cellular models is a powerful engine for drug discovery, enabling the identification of novel bioactive molecules from vast chemical libraries. nih.gov

Lack of Publicly Available Research Data Precludes a Detailed Analysis of this compound as a Chemical Probe

Despite a comprehensive search of available scientific literature and chemical databases, there is a significant lack of specific information regarding the chemical compound this compound and its applications as a chemical probe in chemical biology. Efforts to gather data on its utility as a research tool, its adherence to the criteria for high-quality chemical probes, its mode of action, and its role in target validation have not yielded any specific research findings.

Chemical probes are essential small molecules used to study and manipulate biological systems. The development and characterization of such probes require extensive research to establish their potency, selectivity, and mechanism of action. This information is critical for their validation and use in deciphering fundamental biological processes and for target validation in drug discovery.

The requested article was to be structured around a detailed outline focusing on the application of this compound as a chemical probe. This included sections on its utility as a research tool, its potency and selectivity, characterization of its mode of action, and its application in biological research. However, the conducted searches did not provide any specific data related to these aspects of this compound.

Information was found for structurally related compounds, but not for the specific molecule . Without any dedicated research on its biological activity and applications, it is not possible to generate an accurate and informative article that adheres to the requested scientific standards and detailed outline.

Therefore, due to the absence of published research on this compound in the context of a chemical probe, the generation of the requested article with the specified detailed sections and data tables is not feasible at this time.

Future Directions and Emerging Research Opportunities

Integration with Advanced Chemical Synthesis Technologies for Library Generation

The generation of a diverse library of analogues based on the 3-Nitro-2-pyrrolidin-1-ylbenzoic acid scaffold is a critical step in exploring its structure-activity relationships (SAR). nih.gov Advanced chemical synthesis technologies, such as automated solid-phase synthesis and high-throughput parallel synthesis, can be instrumental in achieving this. researchgate.net These methodologies enable the rapid and efficient creation of a multitude of derivatives by systematically modifying the core structure. For instance, combinatorial chemistry approaches, which allow for the synthesis of large sets of compounds in a single process, can be employed to explore a wide chemical space around the parent molecule. researchgate.netnih.gov The integration of robotic systems for automated synthesis can further accelerate the generation of these compound libraries, providing a robust platform for subsequent biological screening. researchgate.net

Table 1: Potential Modifications for Library Generation of this compound Derivatives

| Structural Component | Potential Modifications | Rationale for Modification |

| Nitro Group Position | Altering the position of the nitro group on the benzoic acid ring. | To investigate the influence of electronic effects on biological activity. |

| Pyrrolidine (B122466) Ring | Introducing substituents on the pyrrolidine ring. | To explore the impact of steric and electronic factors on target binding. nih.gov |

| Carboxylic Acid | Conversion to esters, amides, or other bioisosteres. | To modulate pharmacokinetic properties such as solubility and cell permeability. |

| Benzoic Acid Ring | Introduction of additional substituents (e.g., halogens, alkyl groups). | To fine-tune the overall physicochemical properties of the molecule. |

Exploration of Novel Biological Targets and Mechanisms of Action

A key future direction is the elucidation of the biological targets and mechanisms of action of this compound and its derivatives. High-throughput screening (HTS) of compound libraries against a wide array of biological targets, including enzymes, receptors, and whole cells, can identify potential therapeutic areas. nih.govnih.gov The nitroaromatic component suggests that the compound may undergo bioreductive activation, a mechanism common to many nitro-containing drugs, which can lead to the generation of reactive intermediates capable of interacting with cellular macromolecules. nih.govscielo.brsvedbergopen.com

Furthermore, the pyrrolidine moiety is a common feature in a vast number of biologically active compounds with diverse therapeutic applications, including anticancer, antibacterial, and antiviral agents. nih.govnih.govresearchgate.nettandfonline.comresearchgate.net This suggests that derivatives of this compound could exhibit a broad spectrum of biological activities. Future research should focus on identifying specific protein interactions and cellular pathways modulated by these compounds.

Application in Interdisciplinary Chemical Biology Research Fields

The structural attributes of this compound make it a promising candidate for development into a chemical probe for exploring complex biological systems. nih.gov By modifying the core structure with reporter groups, such as fluorescent tags or biotin, researchers can create tools to visualize and isolate its biological targets. nih.gov These chemical probes can be invaluable in chemical proteomics to identify novel protein binding partners and to elucidate the compound's mechanism of action on a molecular level.

The development of photoaffinity labels, by incorporating a photo-reactive group into the molecule, is another exciting avenue. nih.gov Such probes, upon photoactivation, can form covalent bonds with their target proteins, enabling their identification and characterization. This approach has been successfully used to probe the binding sites of other nitrobenzoic acid derivatives. nih.gov

Development of New Analytical and Imaging Tools for Compound Monitoring and Localization in Biological Systems

To understand the fate and distribution of this compound in biological systems, the development of sensitive and specific analytical and imaging tools is crucial. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can be utilized for the quantitative analysis of the compound and its metabolites in biological matrices. embopress.org

For visualizing the compound's localization within cells and tissues, fluorescently labeled derivatives can be synthesized. These imaging probes would allow for real-time monitoring of the compound's uptake, distribution, and accumulation in different cellular compartments. This information is vital for understanding its pharmacokinetic and pharmacodynamic properties.

Predictive Computational Approaches in Compound Design and Mechanism Elucidation

In silico methods are poised to play a pivotal role in accelerating the research and development of this compound derivatives. nih.govpeerscientist.comresearchgate.net Molecular modeling and docking studies can be employed to predict the binding of these compounds to the active sites of various target proteins. nih.gov These computational tools can help in prioritizing the synthesis of compounds with the highest predicted affinity and selectivity, thereby streamlining the drug discovery process.

Quantitative structure-activity relationship (QSAR) studies can also be conducted on a library of synthesized analogues to identify the key structural features that govern their biological activity. nih.gov This information can then be used to design more potent and specific compounds. Computational approaches can also aid in predicting the metabolic fate and potential toxicity of new derivatives, allowing for the early identification and mitigation of potential liabilities. svedbergopen.com

Table 2: Application of Computational Approaches in the Study of this compound

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identification of potential protein targets and rationalization of SAR. nih.gov |

| QSAR | Correlating structural features with biological activity. | Development of predictive models to guide the design of new analogues. nih.gov |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the compound-target complex. | Understanding the stability of binding and the mechanism of interaction. |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity. | Early assessment of drug-like properties and potential liabilities. |

Opportunities for Collaborative Research Initiatives

The multifaceted nature of research on this compound necessitates a collaborative approach. Initiatives that bring together synthetic chemists, pharmacologists, computational biologists, and clinicians will be essential for translating basic research findings into tangible outcomes. Such collaborations can foster the sharing of expertise and resources, accelerating the pace of discovery and development. Open-source platforms for sharing data and computational models could further enhance collaborative efforts within the scientific community. The complexity of nitroaromatic drug development, in particular, highlights the need for interdisciplinary collaboration to address challenges related to efficacy and toxicity. researchgate.net

Q & A

Q. What synthetic routes are recommended for preparing 3-Nitro-2-pyrrolidin-1-ylbenzoic acid, and how can reaction progress be monitored?

A plausible approach involves adapting methods for synthesizing pyrrolidine-substituted aromatic compounds. For example, a nucleophilic aromatic substitution (SNAr) reaction using 2-fluorobenzoic acid derivatives with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 150°C), followed by nitration at the meta position . Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents and NMR spectroscopy (e.g., tracking the disappearance of starting material signals at δ 10.01 ppm for aldehydes) are critical for monitoring reaction progress .

Q. What analytical techniques are suitable for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., nitro group position via aromatic proton splitting).

- IR Spectroscopy : To identify carboxylic acid (-COOH) stretching (~1700 cm⁻¹) and nitro (-NO₂) vibrations (~1520–1350 cm⁻¹).

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- Melting Point Analysis : To assess purity (compare observed vs. literature values) .

Q. How should this compound be stored to ensure stability?

Store in airtight, light-protected containers at 2–8°C. The nitro group may sensitize the compound to thermal decomposition, so avoid prolonged exposure to temperatures >40°C. Pre-purify via recrystallization (e.g., ethanol/water mixtures) to remove acidic impurities that could accelerate degradation .

Advanced Research Questions

Q. How can computational modeling optimize the nitration regioselectivity of 2-pyrrolidin-1-ylbenzoic acid derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic aromatic substitution (EAS) reactivity. Analyze frontier molecular orbitals (FMOs) to identify electron-rich positions. For example, the pyrrolidine group directs nitration to the ortho/para positions, but steric hindrance may favor meta substitution. Validate predictions experimentally via HPLC or X-ray crystallography .

Q. What strategies resolve contradictions in reported synthetic yields for similar nitroaromatic compounds?

Discrepancies may arise from:

- Reagent Purity : Use HPLC-grade solvents and recrystallized starting materials.

- Reaction Atmosphere : Moisture-sensitive steps (e.g., nitration) require inert conditions (N₂/Ar).

- Catalyst Selection : Screen alternatives (e.g., H₂SO₄ vs. HNO₃/Ac₂O for nitration efficiency). Replicate literature protocols with controlled variables and report detailed conditions (e.g., stirring rate, heating method) .

Q. How does the nitro group influence the pharmacological activity of pyrrolidine-substituted benzoic acids?

The nitro group enhances electron-withdrawing effects, potentially increasing binding affinity to target enzymes (e.g., cyclooxygenase-2). Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing -NO₂ with -CN or -CF₃) and testing in vitro inhibition assays. Use molecular docking (e.g., AutoDock Vina) to simulate interactions .

Methodological Guidance

Designing a Stability Study for this compound Under Accelerated Conditions

- Conditions : Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines).

- Analysis : Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) at 0, 1, 3, and 6 months.

- Key Metrics : Loss of parent compound >5% indicates instability; identify degradation products via LC-MS .

Troubleshooting Spectral Data Contradictions in Structural Elucidation

- NMR Signal Splitting : If aromatic protons deviate from expected multiplicity, consider dynamic effects (e.g., hindered rotation of the nitro group).

- Mass Fragmentation Anomalies : Use high-resolution MS (HRMS) to distinguish isobaric fragments.

- IR Band Shifts : Compare spectra in solid (KBr pellet) vs. solution (ATR) states to rule out polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.